molecular formula C8H8BrN3O B1653324 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide CAS No. 1803601-79-7

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide

Cat. No.: B1653324
CAS No.: 1803601-79-7
M. Wt: 242.07
InChI Key: YXWBEJCWPBTNMO-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is a chemical compound with the molecular formula C8H7N3O·HBr. It is a derivative of phenol, where the phenol group is substituted with a 1H-1,2,3-triazol-4-yl group.

Biochemical Analysis

Biochemical Properties

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to the iron in the heme moiety of cytochrome P450 enzymes. This interaction is facilitated by the nitrogen atoms in the triazole ring, which coordinate with the iron, thereby inhibiting the enzyme’s activity . Additionally, the phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the interaction .

Cellular Effects

This compound has been shown to influence various cellular processes. In cancer cells, it acts as a potent inhibitor of steroid sulfatase, an enzyme involved in the hydrolysis of inactive steroid sulfates to active estrogens and androgens . This inhibition leads to a reduction in the availability of active hormones, thereby affecting cell signaling pathways and gene expression related to hormone-dependent cancers . Furthermore, this compound has been observed to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The triazole ring acts as both a hydrogen bond donor and acceptor, allowing it to form multiple hydrogen bonds with target biomolecules . This compound also inhibits cytochrome P450 enzymes by binding to the heme iron, thereby preventing the enzyme from catalyzing its reactions . Additionally, it modulates gene expression by inhibiting steroid sulfatase, leading to decreased levels of active estrogens and androgens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of steroid sulfatase and prolonged anti-cancer effects in vitro . The stability and efficacy of the compound may vary depending on the experimental conditions and the specific cell lines used .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. In a mouse mammary gland cancer model, the compound demonstrated significant tumor growth inhibition at a dosage of 50 mg/kg, with no observed side effects or toxicity . Higher doses may lead to adverse effects, including potential toxicity and off-target interactions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . The inhibition of these enzymes can lead to altered metabolic flux and changes in metabolite levels . Additionally, the compound’s interaction with steroid sulfatase affects the biosynthesis of active estrogens and androgens, further influencing metabolic pathways related to hormone metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can vary depending on factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with cytochrome P450 enzymes primarily occurs in the endoplasmic reticulum, where these enzymes are localized . Additionally, the compound’s inhibition of steroid sulfatase can affect its localization within the cell, influencing its overall activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide typically involves the reaction of 4-azidophenol with an alkyne in the presence of a copper(I) catalyst, following the principles of click chemistry. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired triazole product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-triazol-4-yl)phenol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its ability to inhibit steroid sulfatase with high potency makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(2H-triazol-4-yl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.BrH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWBEJCWPBTNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803601-79-7
Record name Phenol, 4-(1H-1,2,3-triazol-5-yl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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